molecular formula C10H17NO2 B8584570 Decanhydroisoquinoline-3-carboxylic acid

Decanhydroisoquinoline-3-carboxylic acid

Cat. No.: B8584570
M. Wt: 183.25 g/mol
InChI Key: NSENYWQRQUNUGD-HACHORDNSA-N
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Description

Decahydroisoquinoline-3(S)-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by a decahydroisoquinoline core structure with a carboxylic acid functional group at the 3(S) position. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanhydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline derivatives. One common method starts with L-phenylalanine as the raw material, which undergoes a series of reactions including catalytic hydrogenation using rhodium/alumina catalysts . The specific steps involve the preparation of intermediates such as N-(tert-butyl)decahydroisoquinoline-3-carboxamide, which is then converted to the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinoline-3(S)-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include decahydroisoquinoline derivatives with modified functional groups, such as alcohols, ketones, and substituted isoquinolines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Decahydroisoquinoline-3(S)-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Decanhydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with proteins involved in signal transduction pathways, modulating cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Decanhydroisoquinoline-3-carboxylic acid include other isoquinoline derivatives such as:

Uniqueness

Decahydroisoquinoline-3(S)-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(3S)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)/t7?,8?,9-/m0/s1

InChI Key

NSENYWQRQUNUGD-HACHORDNSA-N

Isomeric SMILES

C1CCC2CN[C@@H](CC2C1)C(=O)O

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O

Origin of Product

United States

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